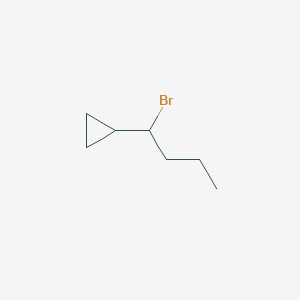
(1-Bromobutyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromobutyl)cyclopropane is an organic compound that belongs to the class of cycloalkanes, specifically cyclopropanes Cyclopropanes are characterized by their three-membered ring structure, which imparts significant strain and unique reactivity to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromobutyl)cyclopropane typically involves the reaction of cyclopropane with a bromobutyl halide under specific conditions. One common method is the reaction of cyclopropane with 1-bromobutane in the presence of a strong base, such as sodium hydride, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Bromobutyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Elimination Reactions: Heating the compound can lead to the elimination of hydrogen bromide, forming alkenes.
Addition Reactions: The strained cyclopropane ring can undergo addition reactions with electrophiles, such as halogens, to form dihalocyclopropanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Strong bases like potassium tert-butoxide in high-temperature conditions.
Addition: Halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Substitution: Formation of (1-Hydroxybutyl)cyclopropane.
Elimination: Formation of 1-butene.
Addition: Formation of 1,2-dibromocyclopropane.
Applications De Recherche Scientifique
(1-Bromobutyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity and properties.
Mécanisme D'action
The mechanism of action of (1-Bromobutyl)cyclopropane involves its interaction with various molecular targets. The strained cyclopropane ring is highly reactive, making it susceptible to nucleophilic attack. The bromine atom can act as a leaving group, facilitating substitution and elimination reactions. The compound’s reactivity is influenced by the electronic and steric effects of the bromobutyl group, which can modulate its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Bromocyclopropane: Similar in structure but lacks the butyl group, resulting in different reactivity and applications.
Cyclopropylmethyl bromide: Contains a methyl group instead of a butyl group, leading to variations in chemical behavior.
1-Bromo-2-methylcyclopropane: Another brominated cyclopropane with a methyl substituent, offering different steric and electronic properties.
Uniqueness: (1-Bromobutyl)cyclopropane is unique due to the presence of the butyl group, which enhances its reactivity and potential applications compared to simpler brominated cyclopropanes. The butyl group provides additional steric bulk and electronic effects, making it a valuable compound in various chemical and industrial processes.
Propriétés
Numéro CAS |
88106-29-0 |
|---|---|
Formule moléculaire |
C7H13Br |
Poids moléculaire |
177.08 g/mol |
Nom IUPAC |
1-bromobutylcyclopropane |
InChI |
InChI=1S/C7H13Br/c1-2-3-7(8)6-4-5-6/h6-7H,2-5H2,1H3 |
Clé InChI |
ZKEMLFWSLSBSDK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1CC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B14402350.png)
![3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14402356.png)

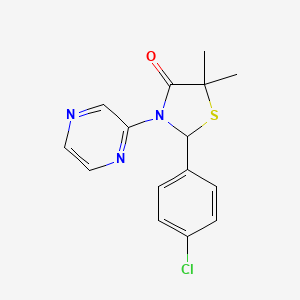

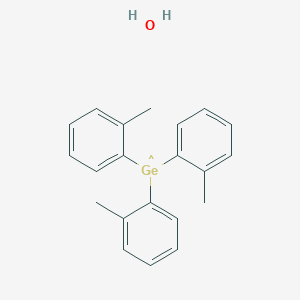

![9-([1,1'-Biphenyl]-2-yl)-9H-fluorene](/img/structure/B14402374.png)

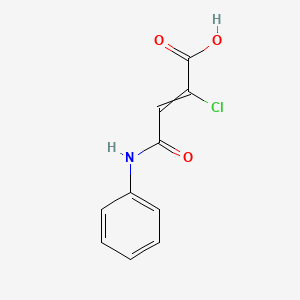
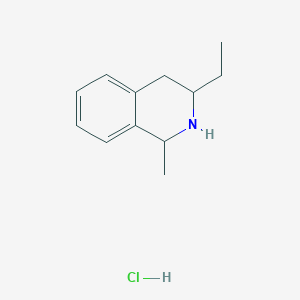
![3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14402400.png)
![3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene](/img/structure/B14402412.png)
![2-Methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14402417.png)
